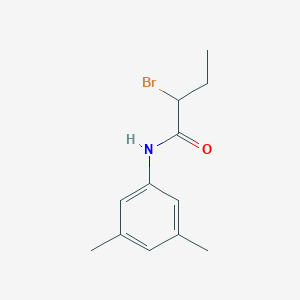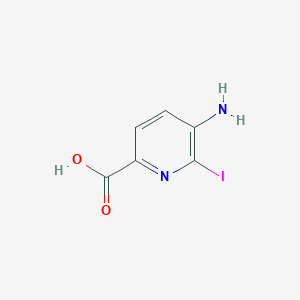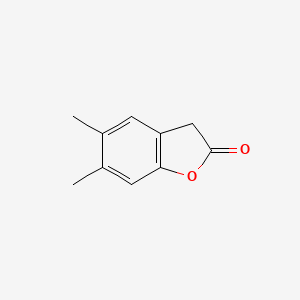![molecular formula C7H4BrNO2 B12862947 2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)
2-Bromobenzo[d]oxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzo[d]oxazol-6-ol is a heterocyclic compound featuring a bromine atom at the second position and a hydroxyl group at the sixth position on a benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazol-6-ol typically involves the bromination of benzo[d]oxazole derivatives. One common method includes the bromination of benzo[d]oxazol-6-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group at the sixth position can participate in oxidation reactions to form quinone derivatives or reduction reactions to yield corresponding alcohols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted benzoxazoles
- Quinone derivatives
- Alcohols
- Coupled aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromobenzo[d]oxazol-6-ol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their antimicrobial and anticancer properties. Researchers are studying its efficacy in inhibiting specific enzymes involved in disease pathways.
Industry: In the materials science industry, this compound is used in the synthesis of advanced polymers and as a precursor for the development of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism by which 2-Bromobenzo[d]oxazol-6-ol exerts its effects is primarily through its interaction with molecular targets
Propiedades
Fórmula molecular |
C7H4BrNO2 |
|---|---|
Peso molecular |
214.02 g/mol |
Nombre IUPAC |
2-bromo-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C7H4BrNO2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H |
Clave InChI |
AZNHYXFEJZKWRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)OC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)

![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)

![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)

![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
